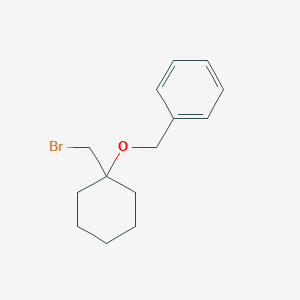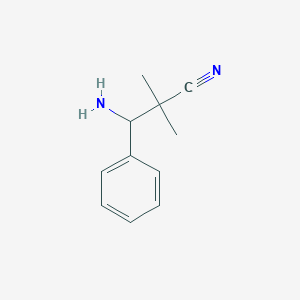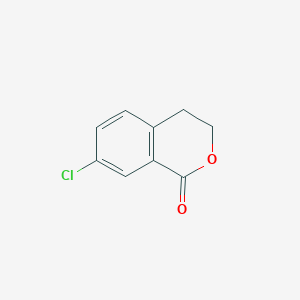![molecular formula C11H19NS B13317444 (Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13317444.png)
(Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine is a chemical compound with the molecular formula C11H19NS. It is a research chemical primarily used in scientific studies and industrial applications. The compound is characterized by the presence of a butan-2-yl group and a 3-methylthiophen-2-yl group attached to an ethylamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine typically involves the reaction of 3-methylthiophene with an appropriate alkyl halide under basic conditions to form the intermediate compound. This intermediate is then reacted with butan-2-ylamine in the presence of a catalyst to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted amine derivatives
Scientific Research Applications
(Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- (Butan-2-yl)[1-(2-methylthiophen-2-yl)ethyl]amine
- (Butan-2-yl)[1-(4-methylthiophen-2-yl)ethyl]amine
- (Butan-2-yl)[1-(3-ethylthiophen-2-yl)ethyl]amine
Uniqueness
(Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different pharmacological properties and applications .
Properties
Molecular Formula |
C11H19NS |
|---|---|
Molecular Weight |
197.34 g/mol |
IUPAC Name |
N-[1-(3-methylthiophen-2-yl)ethyl]butan-2-amine |
InChI |
InChI=1S/C11H19NS/c1-5-9(3)12-10(4)11-8(2)6-7-13-11/h6-7,9-10,12H,5H2,1-4H3 |
InChI Key |
BGWOKZMFMXVTHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)C1=C(C=CS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol](/img/structure/B13317374.png)
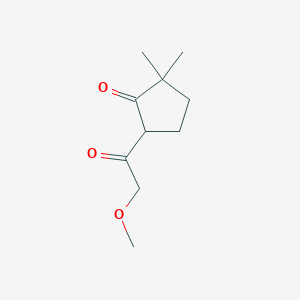
![N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13317384.png)

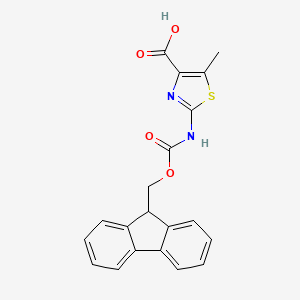
![3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine](/img/structure/B13317393.png)
![ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13317400.png)

![{3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13317424.png)
